2-Ethynylpyrazine 2-Ethynylpyrazine
Brand Name: Vulcanchem
CAS No.: 153800-11-4
VCID: VC21265986
InChI: InChI=1S/C6H4N2/c1-2-6-5-7-3-4-8-6/h1,3-5H
SMILES: C#CC1=NC=CN=C1
Molecular Formula: C6H4N2
Molecular Weight: 104.11 g/mol

2-Ethynylpyrazine

CAS No.: 153800-11-4

Cat. No.: VC21265986

Molecular Formula: C6H4N2

Molecular Weight: 104.11 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynylpyrazine - 153800-11-4

Specification

CAS No. 153800-11-4
Molecular Formula C6H4N2
Molecular Weight 104.11 g/mol
IUPAC Name 2-ethynylpyrazine
Standard InChI InChI=1S/C6H4N2/c1-2-6-5-7-3-4-8-6/h1,3-5H
Standard InChI Key GLEJGPDNIJWWQH-UHFFFAOYSA-N
SMILES C#CC1=NC=CN=C1
Canonical SMILES C#CC1=NC=CN=C1

Introduction

Chemical Structure and Properties

2-Ethynylpyrazine has the molecular formula C6H4N2, comprising a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions) with an ethynyl group (-C≡CH) attached at the 2-position. This structure can be represented through several standardized chemical notations:

Identifier TypeNotation
SMILESC#CC1=NC=CN=C1
InChIInChI=1S/C6H4N2/c1-2-6-5-7-3-4-8-6/h1,3-5H
InChIKeyGLEJGPDNIJWWQH-UHFFFAOYSA-N

The ethynyl group introduces significant functionality to the pyrazine ring, creating a reactive site that enhances the compound's potential as a building block in organic synthesis. The triple bond (C≡C) provides a point of unsaturation that can participate in various chemical transformations, including addition reactions, cycloadditions, and coupling processes .

Analytical Characteristics

Mass Spectrometry and Ion Mobility Data

One of the key analytical parameters available for 2-ethynylpyrazine is its predicted collision cross-section (CCS) values for various adducts in ion mobility spectrometry. These values are essential for identifying and characterizing the compound in complex mixtures using ion mobility-mass spectrometry techniques.

Table 1: Predicted Collision Cross-Section Values for 2-Ethynylpyrazine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+105.04472121.0
[M+Na]+127.02666134.7
[M+NH4]+122.07127126.2
[M+K]+143.00060125.1
[M-H]-103.03017114.6
[M+Na-2H]-125.01211126.4
[M]+104.03690120.3
[M]-104.03799120.3

These CCS values provide reference data for researchers utilizing ion mobility spectrometry in metabolomics, pharmaceutical analysis, and environmental monitoring where 2-ethynylpyrazine might be present .

ParameterInformation Available
Persistence: Water/SoilNo data available
Persistence: AirNo data available
Bioaccumulative PotentialNo data available
Mobility in SoilNo data available
Aquatic ToxicityTest data not available
PBT and vPvB AssessmentNot available
Endocrine Disrupting PropertiesNo evidence found in current literature
Ozone Depleting PropertiesNo evidence found in current literature

This lack of comprehensive environmental data indicates the need for further ecotoxicological assessment of 2-ethynylpyrazine to establish its environmental fate and potential ecological impact .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 2-ethynylpyrazine, it is instructive to consider related compounds while recognizing the distinct nature of each structure.

2-Ethynylpyrazine differs from 2-ethynylpyridine (C7H5N) in that it contains two nitrogen atoms in the heterocyclic ring rather than one. This structural difference significantly affects the electronic properties of the aromatic system, resulting in different reactivity patterns, basicity, and potential applications.

Similarly, 2-ethynylpyrazine should be distinguished from 2-chloro-5-ethynylpyrazine, which features both chloro and ethynyl substituents on the pyrazine ring. The presence of the additional electron-withdrawing chloro group in the latter compound would alter its electronic properties and reactivity.

Research Gaps and Future Directions

The limited information available on 2-ethynylpyrazine highlights several critical research gaps that warrant further investigation:

  • Systematic studies on efficient synthetic routes specifically for 2-ethynylpyrazine

  • Comprehensive characterization of physical properties (melting point, boiling point, solubility, etc.)

  • Detailed spectroscopic analysis (NMR, IR, UV-Vis)

  • Investigation of reactivity patterns, particularly involving the ethynyl functionality

  • Assessment of potential biological activities

  • Environmental impact and toxicological studies

  • Exploration of applications in materials science, particularly as precursors for functional materials

Addressing these research gaps would contribute significantly to our understanding of this compound and potentially unlock new applications in various scientific fields.

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